

A Comparative Guide to Tau Aggregation Inhibitors: LMTX vs. Hydromethylthionine

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Compound of Interest

Compound Name: LETC

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This guide provides an objective comparison of two tau aggregation inhibitors, LMTX (leucomethylthioninium) and hydromethylthionine mesylate (HMTM), for the treatment of Alzheimer's disease. It summarizes key experimental data from clinical and preclinical studies, details the methodologies of pivotal experiments, and illustrates the proposed mechanisms of action.

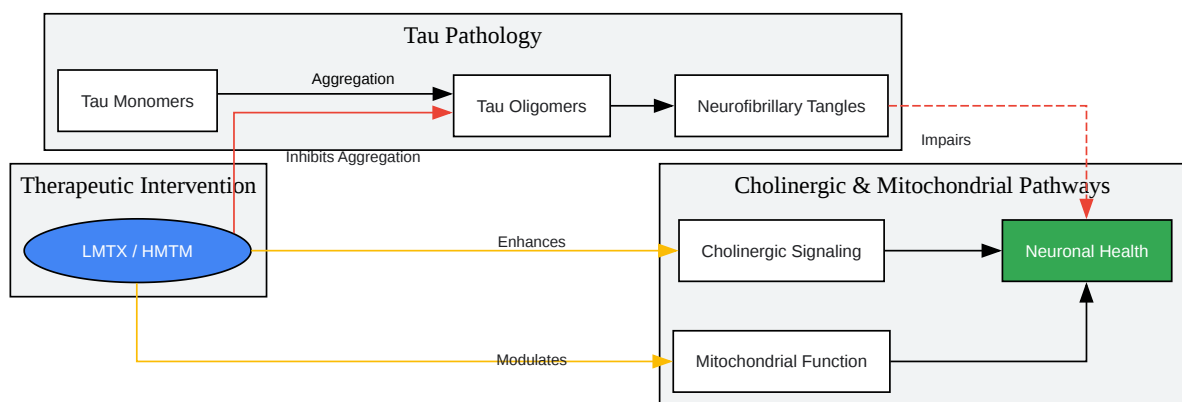
Introduction and Compound Relationship

Leuco-methylthioninium bis(hydromethanesulfonate), known as LMTX, and hydromethylthionine mesylate (HMTM) are closely related compounds developed by TauRx Pharmaceuticals. Both are forms of the methylthioninium (MT⁺) moiety, a known tau aggregation inhibitor. LMTX is a stabilized, reduced form of MT⁺, while HMTM is the International Non-proprietary Name (INN) for the same active moiety and represents a more recent, stable formulation. This guide will compare the clinical and preclinical findings associated with the earlier LMTX formulation and the more recent HMTM formulation.

Mechanism of Action

Both LMTX and HMTM are believed to exert their therapeutic effects through a primary mechanism of inhibiting the aggregation of tau protein, a key pathological hallmark of Alzheimer's disease.^[1] Additionally, preclinical studies suggest a secondary mechanism

involving the enhancement of cholinergic signaling and a potential role in modulating mitochondrial function.[2][3][4]



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Caption: Proposed mechanism of action for LMTX and HMTM.

Clinical Trial Data Comparison

LMTX Phase 3 Trials (TRx-237-015 & TRx-237-005)

Two Phase 3 clinical trials evaluated the efficacy and safety of LMTX in patients with mild to moderate Alzheimer's disease. A key finding from these studies was that LMTX appeared to show a benefit as a monotherapy, but not as an add-on to existing Alzheimer's treatments.[5][6][7]

Table 1: Summary of LMTX Phase 3 Monotherapy Efficacy Data

Trial	Outcome Measure	Treatment Group	Mean Change/Difference	p-value
TRx-237-015	ADAS-Cog (15 months)	75 mg twice daily	-6.3 point less decline vs. control[6]	<0.0001
125 mg twice daily	-5.8 point less decline vs. control[6]	<0.0001		
ADCS-ADL (15 months)	75 mg twice daily	+6.5 point higher score vs. control[6]	0.0013	
125 mg twice daily	+6.9 point higher score vs. control[6]	0.0007		
Brain Atrophy (LVV)	75 mg twice daily	38% reduction in expansion vs. control[8]	0.0023	
125 mg twice daily	33% reduction in expansion vs. control[8]	0.0014		
TRx-237-005	ADAS-Cog & ADCS-ADL	Monotherapy vs. Add-on	Statistically significant in favor of monotherapy[7]	<0.025
Brain Atrophy	Monotherapy	Rate reduced to that of normal elderly controls after 9 months[7]	Significant	

LVV: Lateral Ventricular Volume

HMTM Phase 3 Trial (LUCIDITY)

The LUCIDITY trial was a randomized, double-blind, placebo-controlled study of HMTM in individuals with mild cognitive impairment (MCI) or mild to moderate Alzheimer's disease.^{[9][10]}

Table 2: Summary of HMTM Phase 3 (LUCIDITY) Efficacy Data

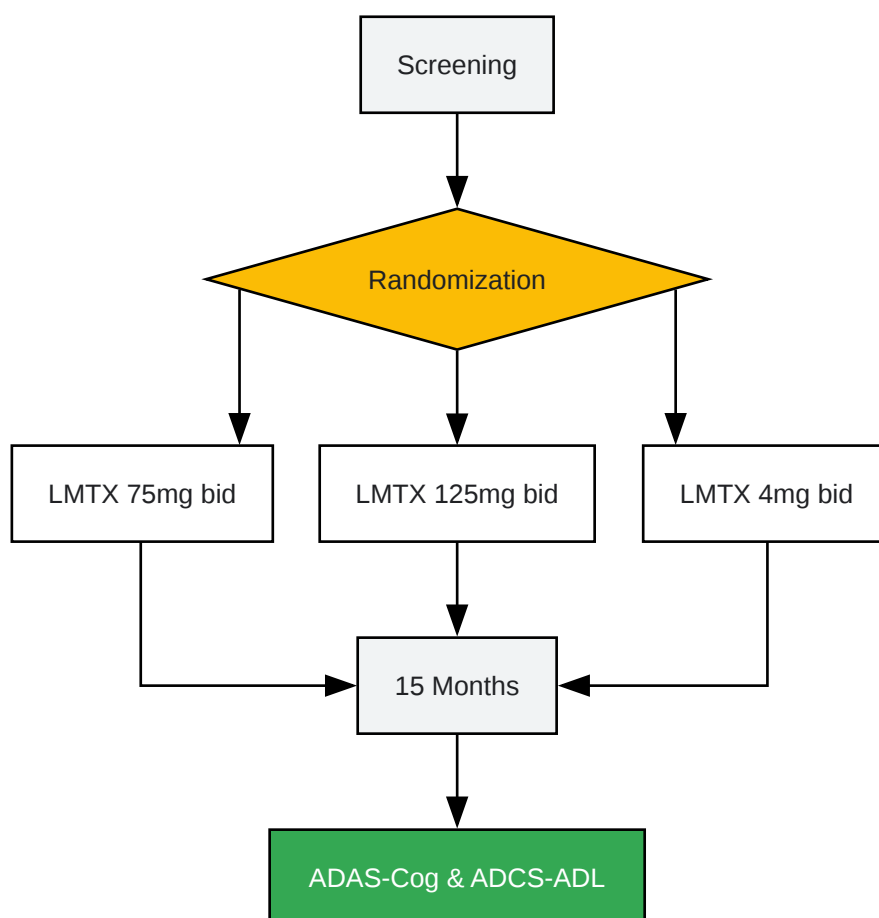
Outcome Measure	Patient Population	Treatment Group	Result	p-value
ADAS-Cog11 (12 months)	MCI to Moderate AD	16 mg/day	-1.3 unit decline ^[11]	-
ADCS-ADL23 (12 months)	MCI to Moderate AD	16 mg/day	-1.0 unit decline ^[11]	-
ADAS-Cog13 (18 months)	MCI	16 mg/day	+2 unit improvement over baseline ^[12]	0.0473
Neurofilament Light Chain (NfL) (12 months)	MCI to Moderate AD	16 mg/day	93% reduction in change vs. control ^[13]	0.0278
Brain Atrophy	MCI	16 mg/day	Normalized to a rate similar to healthy individuals ^[12]	<0.0001

Experimental Protocols

LMTX Phase 3 Trials (e.g., TRx-237-015)

- Study Design: A 15-month, randomized, controlled, double-blind, parallel-group trial conducted at 115 sites in 16 countries.^[14]
- Participants: 891 individuals younger than 90 years with mild to moderate Alzheimer's disease.^{[14][15]}

- Intervention: Participants were randomized to receive LMTM at 75 mg twice daily, 125 mg twice daily, or a control of 4 mg LMTM twice daily (to maintain blinding due to urine discoloration).[14]
- Primary Outcomes: Progression on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Co-operative Study-Activities of Daily Living Inventory (ADCS-ADL) from baseline to week 65.[14]



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Caption: LMTX Phase 3 Clinical Trial Workflow.

HMTM Phase 3 Trial (LUCIDITY - NCT03446001)

- Study Design: A 12-month, randomized, double-blind, placebo-controlled, three-arm study, followed by a 12-month open-label extension.[9][10]

- Participants: 598 individuals with MCI or mild to moderate Alzheimer's disease, all with positive amyloid-PET scans.[11][12]
- Intervention: Participants were randomized to receive HMTM at 16 mg/day, HMTM at 8 mg/day, or a control of methylthioninium chloride (MTC) at 4 mg twice weekly (for blinding). [13]
- Primary Outcomes: Change in ADAS-Cog11 and ADCS-ADL23 scores.[10]
- Biomarker Analysis: Blood concentration of neurofilament light chain (NfL) was a key biomarker endpoint.[13]

Preclinical Studies: Cholinergic Signaling

- Animal Models: Tau-transgenic L1 and wild-type NMRI mice were used.[2]
- Methodology: In vivo microdialysis was performed to measure acetylcholine (ACh) levels in the hippocampus. AChE activity was determined using Ellman's procedure.[16]
- Key Findings: HMTM administered alone doubled hippocampal ACh levels. This effect was eliminated in mice pre-treated with rivastigmine or memantine. HMTM had no direct effect on AChE or choline acetyltransferase (ChAT) activity.[2][16]

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